1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H10ClNO5S and a molecular weight of 303.72 g/mol . This compound is known for its unique structure, which includes a chlorosulfonyl group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group. It is commonly used in proteomics research and has various applications in scientific research .
Scientific Research Applications
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of 1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-chlorosulfonylphenylacetic acid with pyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the structure and function of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
4-Chlorosulfonylphenylacetic acid: This compound shares the chlorosulfonyl group but lacks the pyrrolidine ring and carboxylic acid group.
Pyrrolidine-2,5-dione: This compound contains the pyrrolidine ring but lacks the chlorosulfonyl and phenyl groups.
Sulfonyl Chlorides: These compounds contain the sulfonyl chloride group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Properties
IUPAC Name |
1-(4-chlorosulfonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJRJNYICGIAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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